molecular formula C22H20N4O3 B2850438 5-ethyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923201-02-9

5-ethyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2850438
CAS No.: 923201-02-9
M. Wt: 388.427
InChI Key: JRPTWUZQZFEWEO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide class, characterized by a fused pyrazole-pyridine core. Key structural features include:

  • 5-ethyl substituent: Enhances lipophilicity and influences steric interactions.
  • 2-phenyl group: Stabilizes the aromatic system and modulates electronic properties.

Its molecular formula is inferred as C22H22N4O3 (molecular weight ~390.4 g/mol).

Properties

IUPAC Name

5-ethyl-N-(2-methoxyphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-3-25-13-16(21(27)23-18-11-7-8-12-19(18)29-2)20-17(14-25)22(28)26(24-20)15-9-5-4-6-10-15/h4-14H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPTWUZQZFEWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of ethyl acetoacetate, 2-methoxyaniline, and benzaldehyde in the presence of a catalyst such as piperidine. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5-ethyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound may inhibit or activate these targets, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and interactions involved .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • 5-Position Substituents: Ethyl (Target) vs. Ethyl (Target) vs. Propyl (923233-41-4): Propyl extends chain length, increasing flexibility but reducing metabolic stability compared to ethyl .
  • Amide Substituents :

    • 2-Methoxyphenyl (Target) vs. 4-Ethoxyphenyl (923682-25-1) : The para-ethoxy group in 923682-25-1 may enhance π-π stacking in hydrophobic pockets, while ortho-methoxy in the target favors hydrogen bonding .
    • 2-Methoxyethyl (923233-41-4) : Aliphatic substituents like methoxyethyl improve solubility but reduce aromatic interactions compared to aryl groups .

Inferred Pharmacological Implications

While biological data are absent in the evidence, structural trends suggest:

  • Target Compound : Optimal balance between solubility (methoxy) and lipophilicity (ethyl), making it a candidate for oral bioavailability.
  • 923216-25-5 (Benzyl) : Likely higher potency in hydrophobic binding pockets but may suffer from solubility limitations.
  • 923233-41-4 (Propyl) : Enhanced solubility and flexibility could favor distribution but may reduce target selectivity.

Biological Activity

5-Ethyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H24N4O
  • IUPAC Name : this compound
  • Molecular Weight : 396.47 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities including:

  • Anticancer Activity : Demonstrated potential against various cancer cell lines.
  • Anti-inflammatory Properties : Exhibits effects that may reduce inflammation.
  • Antimicrobial Effects : Potential activity against bacterial strains.

Anticancer Activity

Research has shown that pyrazole derivatives like this compound can inhibit cancer cell proliferation. For instance, studies indicate that related compounds exhibit IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AMCF70.46
Compound BNCI-H4600.39
Compound CHCT1161.1

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair in cancer cells.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest at the G1/S phase.

Anti-inflammatory Properties

The compound's anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This makes it a candidate for further research in inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens, although further research is needed to quantify this activity and understand the underlying mechanisms.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study evaluated several pyrazole derivatives for their anticancer properties against different cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.39 µM (NCI-H460) to 1.1 µM (HCT116), suggesting strong potential for therapeutic applications in oncology .
  • Inflammation Model Study : In an animal model of inflammation, a related pyrazole compound demonstrated a reduction in swelling and pain indicators when administered, supporting its anti-inflammatory potential .

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